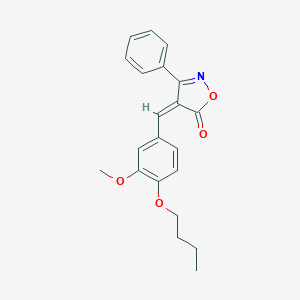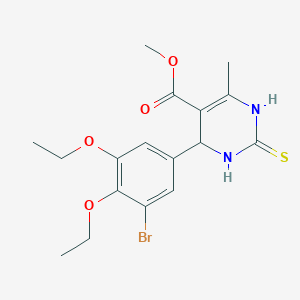![molecular formula C25H23IN2O3S B307574 (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one, also known as EITZ, is a novel compound with potential applications in scientific research. EITZ is a thiazolone derivative that has been shown to exhibit anti-inflammatory and antioxidant properties. In
Mécanisme D'action
The mechanism of action of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the MAPK pathway, which is involved in the regulation of cell growth and survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. It also reduces the production of reactive oxygen species and inhibits lipid peroxidation. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has several advantages for lab experiments. It is easy to synthesize and produces high yields and purity. It exhibits various biological activities, making it suitable for studying the mechanisms of inflammation, oxidative stress, and cancer. This compound has potential applications in the treatment of various diseases, making it a promising compound for drug discovery. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. This compound also exhibits low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for studying (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one. Further studies are needed to elucidate its mechanism of action and molecular targets. The potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders, should be explored further. The development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential. The use of this compound in combination with other drugs may also be explored to enhance its efficacy. Overall, this compound is a promising compound with potential applications in scientific research and drug discovery.
Méthodes De Synthèse
The synthesis of (5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one involves the reaction of 3-ethoxy-5-iodo-4-propoxybenzaldehyde with 2-amino-1-naphthalenol and thiourea in the presence of acetic acid as a catalyst. The resulting product is then treated with sodium hydroxide to obtain this compound in high purity. The synthesis method of this compound has been optimized to produce high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied in vitro and in vivo for its potential therapeutic applications. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Propriétés
Formule moléculaire |
C25H23IN2O3S |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H23IN2O3S/c1-3-12-31-23-19(26)13-16(14-21(23)30-4-2)15-22-24(29)28-25(32-22)27-20-11-7-9-17-8-5-6-10-18(17)20/h5-11,13-15H,3-4,12H2,1-2H3,(H,27,28,29)/b22-15+ |
Clé InChI |
XELUADFKWSTLOS-PXLXIMEGSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1I)/C=C/2\C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
SMILES |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC3=CC=CC4=CC=CC=C43)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307491.png)
![3-[(3-chlorophenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307493.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307495.png)
![Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307497.png)


![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)

![N-(4-bromophenyl)-2-(4-{[1-(2-cyanoethyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B307504.png)
![Ethyl 4-[4-(allyloxy)-2-chloro-5-ethoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307505.png)
![4-(4-butoxy-3-ethoxy-5-iodobenzylidene)-5-phenyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B307506.png)

![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B307513.png)